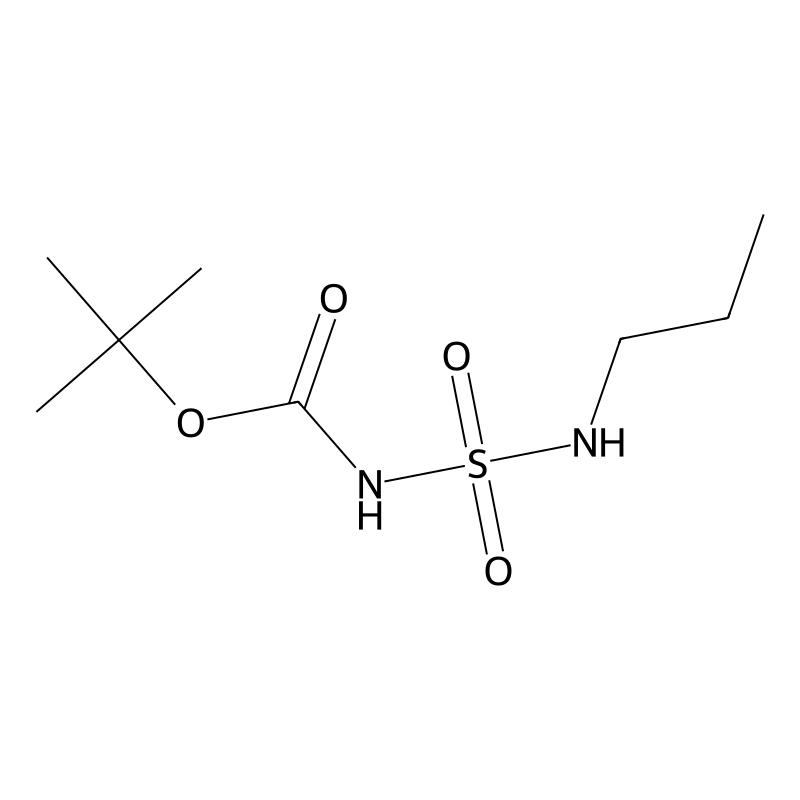

tert-Butyl N-propylsulfamoylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field: Polymer Research

Application Summary: “tert-Butyl N-propylsulfamoylcarbamate” is used in the synthesis and characterisation of thermo-sensitive terpolymer hydrogels.

Methods of Application: In the study, thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised.

Results or Outcomes: The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased. The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices.

Field: Asymmetric Synthesis

Application Summary: tert-Butanesulfinamide is used in the synthesis of N-heterocycles.

Methods of Application: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives.

Results or Outcomes: These compounds represent the structural motif of many biologically active molecules.

Field: Solvent and Intermediate

Application Summary: tert-Butyl alcohol, a related compound, is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster and oxygenate.

Methods of Application: It is a chemical intermediate used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively, and tert-butyl hydroperoxide (TBHP) by reaction.

Results or Outcomes: These reactions result in compounds that have various applications in industry.

Field: Phase Transfer Catalyst

tert-Butyl N-propylsulfamoylcarbamate is a chemical compound with the molecular formula and a molecular weight of 238.3 g/mol. It is classified as a carbamate and is primarily recognized for its applications in medicinal chemistry and polymer synthesis. The compound features a tert-butyl group, which contributes to its stability and solubility, making it useful in various

- Hydrolysis: In aqueous conditions, the carbamate bond can undergo hydrolysis, leading to the formation of propylsulfamide and tert-butyl alcohol.

- Nucleophilic Substitution: The sulfamoyl group can react with nucleophiles, facilitating the synthesis of various N-heterocycles.

- Polymerization: This compound can be utilized in the synthesis of thermo-sensitive terpolymer hydrogels through photopolymerization processes, particularly when combined with other acrylamide derivatives.

The biological activity of tert-butyl N-propylsulfamoylcarbamate is linked to its structural components, particularly the sulfamoyl group. Compounds with similar structures have shown potential as:

- Antiviral Agents: Some derivatives exhibit antiviral properties, making them candidates for further pharmaceutical development.

- Antimicrobial Activity: Studies suggest that sulfamoyl compounds can possess antimicrobial properties, although specific data on this compound's efficacy is limited.

- Thermo-responsive Behavior: In polymer applications, the compound contributes to the thermo-responsive characteristics of hydrogels, which are valuable in drug delivery systems.

The synthesis of tert-butyl N-propylsulfamoylcarbamate typically involves:

- Formation of the Sulfamoyl Group: This can be achieved by reacting propylamine with sulfuric acid derivatives to form the corresponding sulfamide.

- Carbamate Formation: The sulfamide can then be reacted with tert-butyl chloroformate or another suitable carbamate precursor under basic conditions to yield tert-butyl N-propylsulfamoylcarbamate.

- Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

tert-Butyl N-propylsulfamoylcarbamate has several notable applications:

- Synthesis of Thermo-sensitive Hydrogels: It is used in creating hydrogels that respond to temperature changes, which are applicable in drug delivery systems.

- Intermediate in Pharmaceutical Synthesis: The compound serves as an intermediate in synthesizing various biologically active molecules.

- Research

Interaction studies involving tert-butyl N-propylsulfamoylcarbamate focus on its reactivity with biological targets and other chemical entities. Research indicates that:

- The compound may interact with enzymes involved in metabolic pathways, although specific interactions require further investigation.

- Its incorporation into polymer matrices affects the release profiles of drugs encapsulated within these systems, showcasing its potential in controlled drug delivery.

Several compounds share structural similarities with tert-butyl N-propylsulfamoylcarbamate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl sulfamoylcarbamate | C5H12N2O4S | Lacks the propyl group; simpler structure |

| Propylsulfamide | C3H9N2O2S | Directly related to sulfamide without carbamate moiety |

| N-tert-butylacrylamide | C7H13NO2 | Used in similar hydrogel applications; lacks sulfonamide |

| N-isopropylacrylamide | C6H11NO2 | Similar polymer applications; different alkyl group |

Uniqueness

tert-Butyl N-propylsulfamoylcarbamate is unique due to its combination of a bulky tert-butyl group with a propylsulfamoyl moiety, which enhances its stability and solubility compared to simpler sulfamides. Its specific applications in polymer chemistry further distinguish it from closely related compounds.